4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a chloro and methyl substituent on the phenyl ring, which is attached to a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the chlorination of 2-methylphenol to obtain 2-chloro-4-methylphenol, which is then subjected to a Friedel-Crafts acylation reaction with 3-hydroxybenzoic acid. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.
Reduction: The chloro substituent can be reduced to a methyl group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 4-(2-Methylphenyl)-3-hydroxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxybenzoic acid moiety can interact with enzymes and receptors, modulating their activity. The chloro and methyl substituents can influence the compound’s binding affinity and specificity, enhancing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-hydroxybenzoic acid
- 2-Chloro-4-methylphenol
- 4-Methyl-3-hydroxybenzoic acid
Comparison
4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with molecular targets.
Properties
IUPAC Name |
4-(2-chloro-4-methylphenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-2-4-10(12(15)6-8)11-5-3-9(14(17)18)7-13(11)16/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDVSQIEDYUKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690231 |
Source
|
Record name | 2'-Chloro-2-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-73-9 |
Source
|
Record name | 2'-Chloro-2-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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